2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene
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Overview
Description
2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene, also known as lycopene, is a naturally occurring compound found in various fruits and vegetables, particularly tomatoes. It is a member of the carotenoid family, which are pigments responsible for the red, orange, and yellow colors in many plants. Lycopene is known for its antioxidant properties and potential health benefits, including reducing the risk of certain chronic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene involves several steps, starting from simple organic compounds. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods
Industrial production of lycopene typically involves extraction from natural sources, such as tomatoes. The extraction process includes crushing the tomatoes, followed by solvent extraction and purification steps to isolate lycopene. Advanced techniques like supercritical fluid extraction are also used to enhance the efficiency and yield of lycopene extraction .
Chemical Reactions Analysis
Types of Reactions
2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene undergoes various chemical reactions, including:
Oxidation: Lycopene can be oxidized to form a variety of oxidation products, which may have different biological activities.
Reduction: Reduction of lycopene can lead to the formation of dihydrolycopene and other reduced derivatives.
Substitution: Lycopene can undergo substitution reactions, particularly at the double bonds, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of lycopene include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of lycopene include various oxidation and reduction products, as well as substituted derivatives.
Scientific Research Applications
2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene has a wide range of scientific research applications, including:
Chemistry: Lycopene is used as a model compound in studies of carotenoid chemistry and photochemistry.
Biology: Research on lycopene focuses on its antioxidant properties and its role in protecting cells from oxidative damage.
Medicine: Lycopene is studied for its potential health benefits, including reducing the risk of certain cancers, cardiovascular diseases, and other chronic conditions.
Mechanism of Action
The mechanism of action of 2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene involves its antioxidant properties. Lycopene can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It interacts with various molecular targets and pathways, including the inhibition of lipid peroxidation and modulation of signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene include other carotenoids such as:
Beta-carotene: Another carotenoid with antioxidant properties, commonly found in carrots and other orange-colored vegetables.
Lutein: A carotenoid found in green leafy vegetables, known for its role in eye health.
Zeaxanthin: Similar to lutein, found in corn and other yellow vegetables, and also important for eye health.
Uniqueness
What sets this compound apart from other carotenoids is its high antioxidant capacity and its specific health benefits, particularly in reducing the risk of prostate cancer and cardiovascular diseases. Its unique structure allows it to interact with cell membranes and protect them from oxidative damage more effectively than some other carotenoids .
Properties
IUPAC Name |
2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLPJIGOMTXXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.